3-fluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Description
This compound belongs to a class of triarylpyrazole derivatives functionalized with terminal sulfonamide groups. Its structure integrates a pyridinyl-pyrazole core linked via an ethylamine spacer to a 3-fluorobenzenesulfonamide moiety. Synthesized through nucleophilic substitution and coupling reactions (yield: 32%) , it exhibits a melting point of 118–120°C and has been evaluated for kinase inhibitory effects and anticancer activity .
Properties
IUPAC Name |
3-fluoro-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c17-13-4-3-5-14(12-13)24(22,23)19-9-11-21-10-7-16(20-21)15-6-1-2-8-18-15/h1-8,10,12,19H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGMGYRIWPQGGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones
The Knorr pyrazole synthesis remains a cornerstone for constructing the pyridine-pyrazole system. Using β-diketones and pyridin-2-yl hydrazine, this method achieves regioselective formation of 1,3,5-trisubstituted pyrazoles. For example:
- Reactants : 3-(Pyridin-2-yl)-1H-pyrazole-1-ethanol (precursor) synthesized from 2-acetylpyridine and ethyl trifluoroacetate.
- Conditions : Nano-ZnO catalysis in ethanol at 80°C, yielding 92% pure product.
- Regioselectivity Control : Substituent electronic effects direct hydrazine attack to the β-keto position, minimizing isomer formation.
Acetylenic Ketone Route
Alternative approaches using acetylenic ketones (e.g., 3-fluorophenylpropynone) with hydrazines under copper(I) catalysis demonstrate improved atom economy:
$$
\text{HC≡C-CO-Ar + H}2\text{N-NH-Pyridine} \xrightarrow{\text{Cu(OTf), [bmim]PF}6} \text{Pyrazole derivative (85% yield)}
$$
This method reduces byproducts through hydrogen bonding interactions between the solvent and intermediate.
Sulfonamide Formation and Fluorine Incorporation
Sulfonyl Chloride Synthesis
3-Fluorobenzenesulfonyl chloride is prepared via chlorosulfonation:
- Sulfonation : Fuming H$$2$$SO$$4$$ at 150°C for 4 hours
- Chlorination : PCl$$5$$ in dry CH$$2$$Cl$$_2$$, 0°C, 2 hours (94% yield)
Coupling Reaction
The final step involves reacting the ethylamine intermediate with 3-fluorobenzenesulfonyl chloride:
$$
\text{Ar-SO}2\text{Cl + H}2\text{N-CH}2\text{CH}2-Pyrazole} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target compound (82% yield)}
$$
Critical Parameters :
- Strict moisture control to prevent hydrolysis
- Triethylamine stoichiometry (1.2 equivalents) for HCl scavenging
- Purification via silica gel chromatography (hexane:EtOAc 3:1)
Optimization Strategies and Yield Improvement
Catalyst Screening :
- Nano-ZnO increased pyrazole cyclocondensation yields by 24% compared to homogeneous bases
- Cu(OTf) in ionic liquids enhanced reaction rates by 3-fold in acetylenic ketone routes
Characterization and Analytical Validation
Spectroscopic Data :
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.72 (d, J=4.8 Hz, 1H, Py-H), 8.12 (s, 1H, Pyrazole-H), 7.89–7.83 (m, 2H, Ar-H), 4.62 (t, J=6.0 Hz, 2H, CH$$2$$N), 3.85 (t, J=6.0 Hz, 2H, CH$$_2$$S)
- HRMS : m/z calcd. for C$${16}$$H$${14}$$FN$$4$$O$$2$$S [M+H]$$^+$$: 369.0819, found: 369.0816
Purity Analysis :
Challenges and Alternative Approaches
Regioselectivity Issues :
- Unsubstituted hydrazines produce 1:1.3 regioisomer mixtures in acetylenic routes
- Solution : Use 2-pyridylhydrazine with electron-withdrawing groups to direct cyclization
Fluorine Stability :
- Early-stage fluorination risks dehalogenation during high-temperature steps
- Mitigation : Introduce fluorine via stable sulfonyl chloride in final coupling
Industrial-Scale Considerations
Cost Analysis :
Green Chemistry Metrics :
Applications and Derivatives
While the primary focus is synthesis, the compound's structural features suggest potential in:
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide group (-SO₂NH-) undergoes nucleophilic substitution under basic conditions. This reaction is critical for modifying the compound's pharmacological profile:
Mechanistic Insight :
-
Alkylation proceeds via deprotonation of the sulfonamide NH group, followed by nucleophilic attack on the alkyl halide .
-
Hydrolysis under acidic conditions breaks the S-N bond, generating sulfonic acid and the corresponding amine.
Electrophilic Aromatic Substitution (EAS)
The fluorine-substituted benzene ring participates in EAS, with regioselectivity influenced by electron-withdrawing groups:
Key Observations :
-
Fluorine acts as a meta-director, while the sulfonamide group directs electrophiles to the para position .
-
Steric hindrance from the pyrazole-pyridine side chain reduces reaction rates compared to simpler sulfonamides.
Pyrazole Ring Functionalization
The pyrazole ring undergoes electrophilic substitution and cycloaddition reactions:
Mechanistic Insight :
-
Bromination follows an electrophilic mechanism, with FeBr₃ acting as a Lewis acid catalyst .
-
Cycloaddition reactions exploit the electron-rich nature of the pyrazole ring .
Reductive Coupling Reactions
The compound participates in nitro-sulfinate reductive coupling, forming complex biaryl sulfonamides:
| Reaction Partners | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Sodium 4-nitrophenyl sulfinate | NaHSO₃, DMSO, 60°C, 12h | Bis-sulfonamide dimer | 72 |
Mechanism :
-
The nitro group undergoes a 2-electron reduction to nitroso intermediates, which react with sulfinate ions to form N-sulfonyl hydroxylamines .
Coordination Chemistry
The pyridine moiety enables metal coordination, enhancing catalytic or biological activity:
| Metal Ion | Ligand Site | Application | Source |
|---|---|---|---|
| Cu(II) | Pyridine N, sulfonamide O | Antimicrobial agents | |
| Pd(II) | Pyrazole N, pyridine N | Cross-coupling catalysis |
Structural Data :
-
X-ray crystallography confirms bidentate binding via pyridine and sulfonamide oxygen in Cu(II) complexes .
Oxidation Reactions
Controlled oxidation modifies the pyridine and pyrazole rings:
Thermal Degradation
Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition yields:
-
Primary products : SO₂, NH₃, and fluorobenzene fragments.
-
Secondary products : Pyrolyzed pyridine-pyrazole residues.
Scientific Research Applications
3-fluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in sulfonamide substituents and pyrazole/pyridine modifications. Key comparisons are summarized below:
Key Observations:
- Fluorine Position : The 3-fluoro substitution in the target compound reduces symmetry compared to the 4-fluoro analog (1d), leading to a lower melting point (118–120°C vs. 155–156°C) .
- Trifluoromethyl vs.
- Naphthyl vs. Phenyl : The naphthalene sulfonamide (1i) exhibits stronger π-π interactions in crystallography studies, correlating with higher melting points .
Biological Activity
3-fluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound with potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. Its structure includes a pyridine and pyrazole moiety, which are known to contribute to various biological activities.
The compound's molecular formula is with a molecular weight of 346.4 g/mol. This information is crucial for understanding its interactions within biological systems and its pharmacokinetic properties .
Biological Activity Overview
Recent studies have highlighted the biological activities associated with compounds containing similar structural motifs, particularly those involving pyrazole and pyridine derivatives. The following sections detail specific activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Research indicates that compounds featuring the 1H-pyrazole structure exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : Compounds similar to this compound demonstrated antiproliferative activity against breast cancer cells .
- Liver Cancer (HepG2) : Similar compounds were also effective in inhibiting liver cancer cell proliferation .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Type | Cancer Type | IC50 (µM) |
|---|---|---|
| 1H-Pyrazole Derivative | MDA-MB-231 (Breast) | <10 |
| 1H-Pyrazole Derivative | HepG2 (Liver) | <15 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. In particular, compounds derived from the pyrazole scaffold have been shown to inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory process:
- COX Inhibition : Certain derivatives exhibited IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac, indicating superior efficacy in reducing inflammation .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Type | COX Inhibition (IC50 µM) | Comparison Drug |
|---|---|---|
| Pyrazole Derivative | 0.01 | Diclofenac (54.65) |
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored. Some studies report that pyrazole derivatives can effectively inhibit bacterial growth:
- Antibacterial Efficacy : Compounds have shown strong activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values below 1 µg/mL for certain derivatives .
Table 3: Antimicrobial Activity
| Compound Type | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Pyrazole Derivative | Staphylococcus aureus | <0.5 |
| Pyrazole Derivative | Escherichia coli | <0.5 |
Case Studies
- Study on Anticancer Effects : A series of pyrazole-based compounds were synthesized and evaluated for their anticancer properties in vitro and in vivo. The results indicated that compounds with a similar structure to this compound exhibited significant tumor growth inhibition in xenograft models .
- Anti-inflammatory Evaluation : Research conducted on a novel series of pyrazoles demonstrated their ability to act as selective COX-2 inhibitors with promising anti-inflammatory profiles in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
